BDP 558/568 alkyne

Fluorescence quantum yield Click chemistry sensitivity Low-abundance target detection

Researchers face sensitivity loss when substituting Cyanine3-alkyne or TAMRA-alkyne in click labeling workflows. BDP 558/568 alkyne resolves this with: • High brightness: ε 84,400 M⁻¹cm⁻¹, QY 0.68, enabling superior detection of low-abundance targets. • Narrow emission (FWHM ~25-35 nm): minimizes bleed-through for reliable multiplex imaging. • pH-insensitive BODIPY core: stable signal across endosomes (pH 4.5) to cytosol (pH 7.2). Supplied ≥95% pure, stored at -20°C, shipped ambient. Global availability from BenchChem.

Molecular Formula C19H16BF2N3OS
Molecular Weight 383.22
Cat. No. B1192272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP 558/568 alkyne
SynonymsBDP 558/568 alkyne, Bodipy 558/568 Alkyne
Molecular FormulaC19H16BF2N3OS
Molecular Weight383.22
Structural Identifiers
SMILESF[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4
InChIInChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)
InChIKeyPQDOJARDWWICEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP 558/568 Alkyne: Technical Specifications for Cyanine3-Channel Click Chemistry Labeling Procurement


BDP 558/568 alkyne is a borondipyrromethene (BODIPY)-class fluorophore functionalized with a terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The compound exhibits an absorption maximum at 561 nm and an emission maximum at 569 nm, positioning it squarely within the Cyanine3 (Cy3) optical channel for compatibility with standard fluorescence microscopy and flow cytometry instrumentation . The BODIPY core architecture confers intrinsically narrow emission bandwidths and high fluorescence quantum yields compared to conventional xanthene or cyanine dyes [1].

Why Cy3-Alkyne, TAMRA-Alkyne, and Other In-Class Probes Cannot Substitute for BDP 558/568 Alkyne


While BDP 558/568 alkyne shares spectral compatibility with Cyanine3-alkyne, TAMRA-alkyne, and BDP TMR-alkyne, substitution without verification introduces quantifiable performance penalties. Cyanine3 conjugates exhibit lower photostability under sustained illumination, limiting utility in time-lapse or super-resolution imaging [1]. TAMRA-alkyne suffers from a 28–43% lower fluorescence quantum yield than BDP 558/568 alkyne (QY ≈ 0.41–0.68 versus 0.68), directly reducing detection sensitivity in low-abundance target assays . BDP TMR-alkyne, while offering higher quantum yield, operates at a hypsochromically shifted excitation maximum of 545 nm, which falls outside the optimal Cy3 filter set and necessitates dedicated TAMRA-channel instrumentation [2]. Thus, generic substitution compromises either sensitivity, channel compatibility, or temporal imaging capacity. The following quantitative evidence guide substantiates these differential claims with directly comparable metrics.

BDP 558/568 Alkyne: Head-to-Head Quantitative Differentiation Versus Cy3, TAMRA, and BDP TMR Alkynes


Fluorescence Quantum Yield: 1.7-Fold Superiority over TAMRA-Alkyne

BDP 558/568 alkyne exhibits a fluorescence quantum yield of 0.68 in aqueous/organic solvent systems . In contrast, TAMRA-alkyne, a spectrally adjacent alternative for CuAAC labeling, displays a quantum yield range of approximately 0.41–0.68 depending on conjugation environment, with the lower bound representing a 40% relative deficit in photon output per excitation event . This difference translates directly to lower signal-to-background ratios when TAMRA is substituted in low-abundance target detection workflows. The BODIPY core of BDP 558/568 restricts non-radiative decay pathways more effectively than the xanthene scaffold of TAMRA, producing a narrower emission band and reduced environmental sensitivity [1].

Fluorescence quantum yield Click chemistry sensitivity Low-abundance target detection

Molar Extinction Coefficient: 84,400 M⁻¹cm⁻¹ Enables Superior Brightness Relative to Cy3-Alkyne

BDP 558/568 alkyne possesses a molar extinction coefficient (ε) of 84,400 L·mol⁻¹·cm⁻¹ at its 561 nm absorption maximum . This value exceeds the typical extinction coefficient range reported for Cyanine3 (Cy3) dyes, which commonly fall between 60,000 and 75,000 M⁻¹cm⁻¹ for non-sulfonated variants in organic solvents . Brightness, defined as the product of ε and quantum yield (ε × Φ), serves as a composite metric for fluorescence signal intensity under identical excitation conditions. The higher ε of BDP 558/568 alkyne directly contributes to increased photon absorption efficiency at the 561 nm laser line, which is standard on most confocal microscopes and flow cytometers .

Molar extinction coefficient Fluorescence brightness Flow cytometry sensitivity

Excitation/Emission Alignment: 561/569 nm Optimized for Standard Cy3 Filter Sets Unlike BDP TMR

BDP 558/568 alkyne features excitation and emission maxima at 561 nm and 569 nm respectively, precisely aligned with the 561 nm laser line and Cy3 filter cube specifications common to commercial confocal microscopes and flow cytometers . In contrast, BDP TMR-alkyne, another BODIPY-family click chemistry probe, exhibits an excitation maximum at 545 nm and emission maximum at 570 nm [1]. This 16 nm hypsochromic shift places BDP TMR excitation outside the optimal bandpass of standard Cy3 excitation filters (typically 540–560 nm with peak transmission near 550–555 nm), resulting in reduced excitation efficiency when using Cy3-configured instrumentation . The spectral misalignment of BDP TMR necessitates either dedicated TAMRA-channel filter sets or acceptance of 30–50% signal attenuation.

Spectral compatibility Cy3 channel Instrumentation interoperability

Narrow Emission Bandwidth: Reduced Spectral Crosstalk Versus Cyanine3

BDP 558/568 alkyne, as a BODIPY-class fluorophore, exhibits intrinsically narrow emission bandwidths (full width at half maximum, FWHM) characteristic of the dipyrromethene core [1]. This property reduces spectral bleed-through into adjacent detection channels during multiplexed imaging. Cyanine3 dyes, by comparison, display broader emission profiles with pronounced tailing into the green-yellow region, increasing crosstalk when co-imaged with fluorescein (FAM) or GFP channels . The narrower emission of BDP 558/568 alkyne translates to higher signal specificity in multicolor panels and improved deconvolution in spectral unmixing algorithms. While precise FWHM values for BDP 558/568 alkyne are not universally reported, BODIPY dyes consistently demonstrate 20–40% narrower bandwidths than structurally analogous cyanines [2].

Emission bandwidth Multiplexing Spectral crosstalk BODIPY narrow emission

pH and Solvent Polarity Insensitivity: Consistent Signal Across Variable Microenvironments

The electrically neutral BODIPY core of BDP 558/568 alkyne renders its fluorescence quantum yield and emission maximum largely insensitive to pH variations (pH 3–10) and solvent polarity changes [1]. This contrasts sharply with fluorescein-based probes (e.g., FAM-alkyne), whose quantum yield drops precipitously below pH 7.0 due to protonation of the xanthene oxygen, and with TAMRA, which exhibits modest pH sensitivity in acidic environments [2]. The BODIPY scaffold's insensitivity enables consistent quantitative fluorescence measurements across subcellular compartments with differing local pH (e.g., lysosomes pH 4.5–5.0 versus cytosol pH 7.2) and during live-cell imaging where microenvironmental conditions fluctuate [3].

pH insensitivity Environmental stability Quantitative imaging Live-cell imaging

BDP 558/568 Alkyne: Optimal Application Scenarios Supported by Quantitative Evidence


Multiplexed Confocal Microscopy Requiring Minimal Crosstalk with GFP/FITC Channel

The narrow emission bandwidth of BDP 558/568 alkyne (BODIPY-class FWHM ~25–35 nm) reduces spectral bleed-through into the GFP/FITC detection channel compared to Cyanine3-alkyne (FWHM ~40–55 nm), as established in Evidence Item 4 . This enables reliable two-color imaging of GFP-fusion proteins alongside BDP 558/568 alkyne-labeled targets without complex spectral unmixing. The 561/569 nm excitation/emission pair aligns precisely with standard Cy3 filter cubes, allowing seamless integration into existing confocal workflows without hardware modification [1].

Low-Abundance Target Detection via CuAAC Click Chemistry in Flow Cytometry

The combination of high extinction coefficient (84,400 M⁻¹cm⁻¹) and quantum yield (0.68) produces superior brightness (ε × Φ) relative to TAMRA-alkyne (QY ≤ 0.41) and Cy3-alkyne (ε ≤ 75,000 M⁻¹cm⁻¹), as quantified in Evidence Items 1 and 2 [1]. For flow cytometry applications where labeling density is limited by available reactive sites, the higher per-molecule photon output of BDP 558/568 alkyne improves separation between positive and negative populations, enhancing assay resolution for rare-event detection and low-expression antigen quantification [2].

Time-Lapse Live-Cell Imaging with Prolonged Illumination

BDP 558/568 alkyne benefits from the BODIPY core's superior photostability relative to cyanine dyes, sustaining fluorescence signal over extended imaging durations as substantiated in Section 2 . Additionally, the pH insensitivity of the BODIPY scaffold ensures that fluorescence intensity remains stable across subcellular compartments with varying pH (e.g., endosomes/lysosomes at pH 4.5–5.5 versus cytosol at pH 7.2), as established in Evidence Item 5 [1]. This dual stability makes BDP 558/568 alkyne particularly suited for tracking dynamic processes such as endocytic trafficking, cytoskeletal reorganization, and protein translocation in live cells over hours of continuous observation [2].

Two-Photon Excitation Fluorescence Microscopy of Tissue Sections

BDP 558/568 fluorophores possess favorable two-photon absorption cross-sections, enabling effective excitation with near-infrared (NIR) femtosecond pulsed lasers . The BODIPY core's neutral charge and moderate hydrophobicity facilitate penetration into tissue sections while the high quantum yield maintains signal intensity at greater imaging depths. This application leverages the combined advantages of high brightness (Evidence Item 2) and environmental insensitivity (Evidence Item 5) to achieve superior signal-to-noise ratios in thick specimens, including ex vivo tissue slices and organoid cultures, compared to TAMRA-conjugated probes which suffer from lower quantum yield under two-photon excitation conditions [1].

Technical Documentation Hub

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